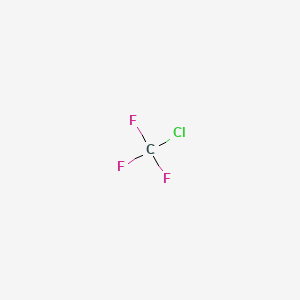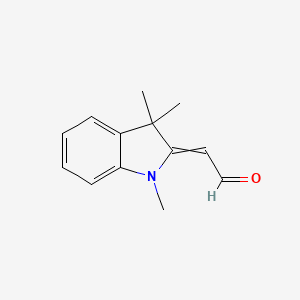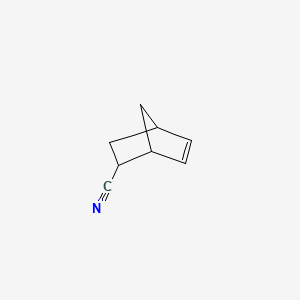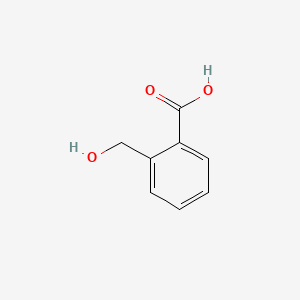
Acide 3-(1H-indol-1-yl)propanoïque
Vue d'ensemble
Description
3-(1H-indol-1-yl)propanoic acid, also known as indole-3-propionic acid, is an organic compound belonging to the class of indolyl carboxylic acids. This compound features an indole ring attached to a propanoic acid chain. Indole derivatives are known for their diverse biological activities and are found in various natural products and synthetic drugs .
Applications De Recherche Scientifique
3-(1H-indol-1-yl)propanoic acid has a wide range of scientific research applications:
Chemistry: It serves as a precursor for the synthesis of various indole derivatives used in organic synthesis and material science.
Biology: The compound is studied for its role in biological processes, including its interaction with enzymes and receptors.
Mécanisme D'action
Target of Action
3-(1H-indol-1-yl)propanoic acid is an inhibitor of Cox-1 and Cox-2 , which are enzymes that produce prostaglandins . It also inhibits the production of nitric oxide in vessels by blocking the enzyme nitric oxide synthase . These enzymes play a crucial role in inflammation and pain, making this compound potentially useful in managing these conditions.
Mode of Action
The compound interacts with its targets (Cox-1, Cox-2, and nitric oxide synthase) by binding to them, thereby inhibiting their activity . This inhibition prevents the production of prostaglandins and nitric oxide, which are involved in inflammation and pain signaling .
Biochemical Pathways
The primary biochemical pathways affected by 3-(1H-indol-1-yl)propanoic acid are those involving the production of prostaglandins and nitric oxide . By inhibiting Cox-1 and Cox-2, the compound reduces the production of prostaglandins, which are involved in inflammation and pain. Similarly, by inhibiting nitric oxide synthase, it reduces the production of nitric oxide, a molecule that plays a role in vasodilation .
Pharmacokinetics
It is converted to its active form with sulfhydryl groups on cox enzymes .
Result of Action
The inhibition of Cox-1, Cox-2, and nitric oxide synthase by 3-(1H-indol-1-yl)propanoic acid leads to a decrease in the production of prostaglandins and nitric oxide . This can result in reduced inflammation and pain. Additionally, the compound has been shown to inhibit tumor growth in glioma cells and has been studied as a potential treatment for cancer .
Analyse Biochimique
Biochemical Properties
3-(1H-indol-1-yl)propanoic acid plays a crucial role in several biochemical reactions. It is known to inhibit cyclooxygenase-1 and cyclooxygenase-2 enzymes, which are responsible for the production of prostaglandins . Additionally, it inhibits the production of nitric oxide by blocking the enzyme nitric oxide synthase . These interactions suggest that 3-(1H-indol-1-yl)propanoic acid can modulate inflammatory responses and vascular functions. The compound also interacts with sulfhydryl groups on cyclooxygenase enzymes, which is essential for its activation .
Cellular Effects
The effects of 3-(1H-indol-1-yl)propanoic acid on various cell types and cellular processes are profound. It has been shown to inhibit tumor growth in glioma cells, indicating its potential as an anticancer agent . The compound influences cell signaling pathways by modulating the activity of cyclooxygenase enzymes and nitric oxide synthase, which are involved in inflammatory and vascular responses . Additionally, 3-(1H-indol-1-yl)propanoic acid can affect gene expression related to these pathways, further impacting cellular metabolism and function.
Molecular Mechanism
At the molecular level, 3-(1H-indol-1-yl)propanoic acid exerts its effects through several mechanisms. It binds tightly with tryptophan residues on cyclooxygenase enzymes, inhibiting their activity and reducing the production of prostaglandins . The compound also inhibits the transfer of quinoline derivatives from nicotinamide adenine dinucleotide phosphate to cyclooxygenase enzymes, further modulating their activity . These interactions lead to changes in gene expression and enzyme activity, contributing to the compound’s overall biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(1H-indol-1-yl)propanoic acid can change over time. The compound is relatively stable, but its activity may decrease due to degradation or interactions with other molecules. Long-term studies have shown that 3-(1H-indol-1-yl)propanoic acid can have sustained effects on cellular function, particularly in inhibiting tumor growth and modulating inflammatory responses
Dosage Effects in Animal Models
The effects of 3-(1H-indol-1-yl)propanoic acid vary with different dosages in animal models. At low doses, the compound effectively inhibits cyclooxygenase enzymes and reduces inflammation . At higher doses, it may exhibit toxic or adverse effects, such as gastrointestinal irritation or liver toxicity . Threshold effects have been observed, where the compound’s efficacy plateaus or decreases beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications.
Metabolic Pathways
3-(1H-indol-1-yl)propanoic acid is involved in several metabolic pathways. It interacts with enzymes such as cyclooxygenase-1, cyclooxygenase-2, and nitric oxide synthase, influencing the production of prostaglandins and nitric oxide . These interactions can affect metabolic flux and metabolite levels, particularly in pathways related to inflammation and vascular function. The compound’s metabolism may also involve conjugation with sulfhydryl groups, which is essential for its activation and function .
Transport and Distribution
Within cells and tissues, 3-(1H-indol-1-yl)propanoic acid is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation, affecting its overall activity and function . The compound’s distribution may also be influenced by its binding to cyclooxygenase enzymes and nitric oxide synthase, which are present in various tissues and cell types .
Subcellular Localization
The subcellular localization of 3-(1H-indol-1-yl)propanoic acid is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications These modifications can influence the compound’s interactions with enzymes and proteins, affecting its overall biological effects
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-indol-1-yl)propanoic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of indole with propanoic acid derivatives under specific conditions. For example, the cyclization reaction using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H₃PO₂), and triethylamine (Et₃N) under reflux in 1-propanol can yield the desired indole derivative .
Industrial Production Methods
Industrial production methods for 3-(1H-indol-1-yl)propanoic acid may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1H-indol-1-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole derivatives with different functional groups.
Reduction: Reduction reactions can modify the indole ring or the propanoic acid chain.
Substitution: Electrophilic substitution reactions readily occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like lithium aluminum hydride (LiAlH₄). Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions include various indole derivatives with modified functional groups. For example, oxidation can yield indole-3-carboxylic acid, while substitution reactions can introduce different substituents on the indole ring .
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-butyric acid: Another plant hormone used as a rooting agent.
Indole-3-carboxylic acid: An oxidation product of indole-3-propionic acid with different biological activities.
Uniqueness
3-(1H-indol-1-yl)propanoic acid is unique due to its specific structure, which allows it to interact with a wide range of biological targets. Its neuroprotective properties and potential therapeutic applications in neurodegenerative diseases set it apart from other indole derivatives .
Propriétés
IUPAC Name |
3-indol-1-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c13-11(14)6-8-12-7-5-9-3-1-2-4-10(9)12/h1-5,7H,6,8H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSWNOVFZARRSKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40216608 | |
| Record name | 1H-Indole-1-propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40216608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6639-06-1 | |
| Record name | 1H-Indole-1-propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6639-06-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indole-1-propionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006639061 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6639-06-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17814 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Indole-1-propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40216608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-indole-1-propionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.949 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1H-INDOLE-1-PROPIONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HN7XR99LDF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the crystal structure obtained for Mycobacterium tuberculosis Phosphopantetheine Adenylyltransferase (PPAT) in complex with 3-(1H-indol-1-yl)propanoic acid?
A1: The research article titled "Phosphopantetheine adenylyltransferase from Mycobacterium tuberculosis in complex with 3-(1H-indol-1-yl)propanoic acid at 1.7A resolution" [] describes the crystal structure of PPAT from Mycobacterium tuberculosis bound to 3-(1H-indol-1-yl)propanoic acid. This structure provides valuable insights into the molecular interactions between the enzyme and the compound. PPAT is an essential enzyme involved in coenzyme A biosynthesis in M. tuberculosis, making it a potential drug target for tuberculosis treatment. Understanding how 3-(1H-indol-1-yl)propanoic acid binds to PPAT can contribute to the development of novel anti-tuberculosis drugs targeting this enzyme.
Q2: How is 3-(1H-indol-1-yl)propanoic acid synthesized?
A2: A synthetic route for 3-(1H-indol-1-yl)propanoic acid and its derivatives is detailed in the paper "Synthesis of Methyl 3-(1H-indol-1-yl) Propanoate and Its Derivatives" []. The synthesis starts with 3,3′-dithiobispropionate reacting with indole or its derivatives. This reaction forms an ester intermediate, which undergoes hydrolysis and acidification to yield the desired 3-(1H-indol-1-yl)propanoic acid or its corresponding derivative. The structures of the synthesized compounds were confirmed using IR and 1H NMR spectroscopy.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
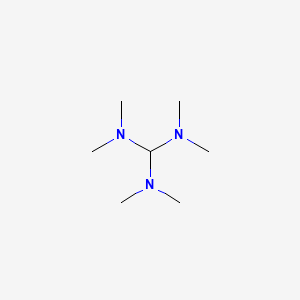
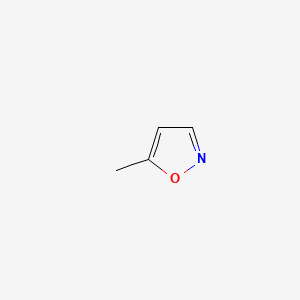

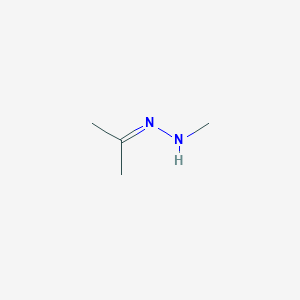

![2-hydroxy-n-(4-methoxy-2-methylphenyl)-11h-benzo[a]carbazole-3-carboxamide](/img/structure/B1293555.png)
